![molecular formula C21H18N2O5 B14248932 Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and an imidazolidinyl group attached to a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- involves multiple steps, starting with the preparation of the cyclopropane ring and the xanthene moiety. The cyclopropane ring can be synthesized through a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple. The xanthene moiety can be prepared through the condensation of phthalic anhydride with resorcinol.
The imidazolidinyl group is introduced through the reaction of the xanthene derivative with an appropriate amine, followed by cyclization to form the imidazolidinone ring. The final step involves the coupling of the cyclopropane ring with the imidazolidinyl-xanthene derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization, chromatography, or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-: Known for its use in the synthesis of pyrethroid insecticides.
Cyclopropanecarboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- is unique due to its complex structure, which combines a cyclopropane ring, a carboxylic acid group, and an imidazolidinyl group attached to a xanthene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1R,2R)-2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-18(25)13-9-15(13)21(19(26)22-20(27)23-21)10-14-11-5-1-3-7-16(11)28-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10H2,(H,24,25)(H2,22,23,26,27)/t13-,15-,21?/m1/s1 |
InChI Key |
VTOCAUACMIVXNA-ZRNDULBVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2(C(=O)NC(=O)N2)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C(C1C2(C(=O)NC(=O)N2)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
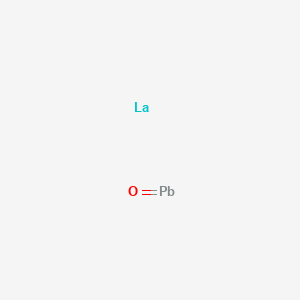
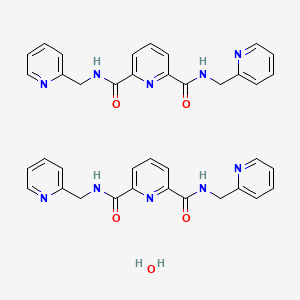
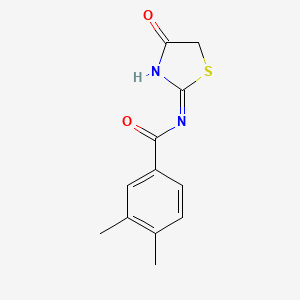
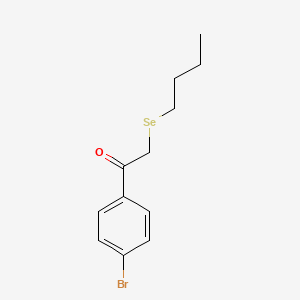
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
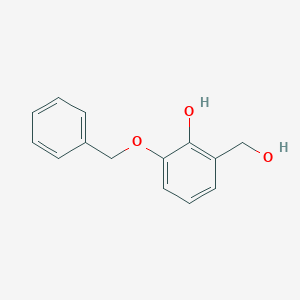
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
